molecular formula C14H11N5OS B15085629 2-[(E)-[3-(4-pyridyl)-5-sulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenol

2-[(E)-[3-(4-pyridyl)-5-sulfanyl-1,2,4-triazol-4-yl]iminomethyl]phenol

Cat. No.: B15085629
M. Wt: 297.34 g/mol
InChI Key: JPFMWCVUBQBVLT-CXUHLZMHSA-N
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Description

2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a complex organic compound that features a pyridine ring, a triazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves the condensation of 3-(4-pyridinyl)-5-sulfanyl-4H-1,2,4-triazole with salicylaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

These methods allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its antimicrobial and anticancer activities are believed to result from its ability to interfere with cellular processes and inhibit the growth of pathogens and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((3-(4-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
  • 2-(((3-(4-Nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)methyl)phenol

Uniqueness

2-(((3-(4-PYRIDINYL)-5-SULFANYL-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is unique due to its combination of a pyridine ring, a triazole ring, and a phenol group. This structure provides it with distinct chemical properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H11N5OS

Molecular Weight

297.34 g/mol

IUPAC Name

4-[(E)-(2-hydroxyphenyl)methylideneamino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H11N5OS/c20-12-4-2-1-3-11(12)9-16-19-13(17-18-14(19)21)10-5-7-15-8-6-10/h1-9,20H,(H,18,21)/b16-9+

InChI Key

JPFMWCVUBQBVLT-CXUHLZMHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=NC=C3)O

Origin of Product

United States

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